

# Vonafexor: A Deep Dive into its Molecular Landscape and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Vonafexor** (also known as EYP001) is a synthetic, non-steroidal, non-bile acid agonist of the farnesoid X receptor (FXR), a critical regulator of bile acid, lipid, and glucose metabolism.[1] As a highly selective and potent activator of FXR, **Vonafexor** has emerged as a promising therapeutic candidate for a range of metabolic and inflammatory diseases, including non-alcoholic steatohepatitis (NASH), chronic kidney disease (CKD), and Alport syndrome.[1][2] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and key experimental data related to **Vonafexor**.

# Molecular Structure and Physicochemical Properties

**Vonafexor** is a small molecule with a distinct chemical architecture that differentiates it from other FXR agonists.[1] Its systematic IUPAC name is 4-chloro-5-[4-(2,6-dichlorophenyl)sulfonylpiperazin-1-yl]-1-benzofuran-2-carboxylic acid.[3]

Table 1: Molecular and Physicochemical Properties of Vonafexor



| Property          | Value                                                                                    | Reference |
|-------------------|------------------------------------------------------------------------------------------|-----------|
| Molecular Formula | C19H15Cl3N2O5S                                                                           | [3]       |
| Molecular Weight  | 489.8 g/mol                                                                              | [3]       |
| IUPAC Name        | 4-chloro-5-[4-(2,6-dichlorophenyl)sulfonylpiperazin-1-yl]-1-benzofuran-2-carboxylic acid | [3]       |
| CAS Number        | 1192171-69-9                                                                             | [3]       |
| Physical State    | Solid                                                                                    |           |
| Solubility        | Soluble in DMSO, not in water                                                            | [4]       |
| Melting Point     | Data not available                                                                       |           |
| рКа               | Data not available                                                                       | _         |

# Mechanism of Action: A Selective FXR Agonist

**Vonafexor** exerts its therapeutic effects by selectively binding to and activating the farnesoid X receptor (FXR), a nuclear receptor predominantly expressed in the liver, intestine, and kidneys. [1] FXR plays a pivotal role in maintaining metabolic homeostasis. Upon activation by its natural ligands, bile acids, or synthetic agonists like **Vonafexor**, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[5]

**Vonafexor**'s activation of FXR leads to a cascade of downstream effects that contribute to its therapeutic efficacy. These include:

 Regulation of Bile Acid Synthesis and Transport: FXR activation induces the expression of the small heterodimer partner (SHP), which in turn inhibits cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. It also promotes bile acid efflux from hepatocytes by upregulating the expression of transporters like the bile salt export pump (BSEP).[6]



- Anti-inflammatory and Anti-fibrotic Effects: Vonafexor has demonstrated potent antiinflammatory and anti-fibrotic properties in preclinical models.[2] This is achieved through the modulation of various signaling pathways involved in inflammation and fibrosis.
- Metabolic Regulation: FXR activation influences glucose and lipid metabolism, contributing to improved insulin sensitivity and reduced hepatic fat accumulation.[1]



Click to download full resolution via product page

Figure 1: Simplified signaling pathway of Vonafexor-mediated FXR activation.

# In Vitro and In Vivo Efficacy

**Vonafexor** has demonstrated significant efficacy in various preclinical and clinical studies.

Table 2: In Vitro FXR Activation



| Parameter        | Value                 | Cell Line | Assay Type | Reference |
|------------------|-----------------------|-----------|------------|-----------|
| EC <sub>50</sub> | Data not<br>available | -         | -          |           |

While specific EC<sub>50</sub> values are not publicly available, in vitro studies have confirmed **Vonafexor** as a highly selective FXR agonist.[7]

# **Preclinical Studies in Kidney Disease**

Preclinical studies in mouse models of severe chronic kidney disease (CKD) and Alport syndrome have shown that **Vonafexor** treatment leads to significant improvements in kidney morphology, remodeling, and function.[1] These studies have highlighted its potent anti-fibrotic and anti-inflammatory effects in the kidneys.[2]

Experimental Protocol: Vonafexor in a Mouse Model of Chronic Kidney Disease

A key preclinical study investigating the efficacy of **Vonafexor** in a CKD mouse model could follow a protocol similar to this:

- Animal Model: Male C57BL/6J mice, 8-10 weeks old, are subjected to unilateral ureteral obstruction (UUO) to induce renal interstitial fibrosis, a hallmark of CKD. A sham-operated group serves as the control.
- Treatment: Starting one day after UUO surgery, mice are orally administered either vehicle (e.g., 0.5% carboxymethylcellulose) or **Vonafexor** at a specified dose (e.g., 10 mg/kg/day) for a period of 7 to 14 days.
- Endpoint Analysis:
  - Histology: Kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections
    are stained with Masson's trichrome and Sirius red to assess the degree of interstitial
    fibrosis.
  - $\circ$  Immunohistochemistry: Kidney sections are stained for markers of fibrosis (e.g.,  $\alpha$ -smooth muscle actin, collagen I) and inflammation (e.g., F4/80 for macrophages).







- $\circ$  Gene Expression Analysis: RNA is extracted from kidney tissue, and quantitative real-time PCR is performed to measure the expression of genes involved in fibrosis (e.g., Tgf- $\beta$ 1, Col1a1) and inflammation (e.g., Tnf- $\alpha$ , Il-6).
- Biochemical Analysis: Serum creatinine and blood urea nitrogen (BUN) levels are measured to assess renal function.





Click to download full resolution via product page

Figure 2: General workflow for a preclinical study of Vonafexor in a CKD mouse model.



### Clinical Trials in NASH: The LIVIFY Study

The LIVIFY study, a Phase IIa clinical trial, evaluated the safety and efficacy of **Vonafexor** in patients with NASH and liver fibrosis.[8] The trial demonstrated that once-daily oral administration of **Vonafexor** led to significant reductions in liver fat content, a key marker of NASH severity.[9]

Table 3: Key Efficacy Results from the LIVIFY Phase IIa Trial (12 Weeks)

| Treatment Group    | Mean Absolute<br>Reduction in Liver<br>Fat Content | Mean Relative<br>Reduction in Liver<br>Fat Content | Reference |
|--------------------|----------------------------------------------------|----------------------------------------------------|-----------|
| Placebo            | 2.3%                                               | 10.6%                                              | [5][9]    |
| Vonafexor 100mg QD | 6.3%                                               | 30.5%                                              | [5][9]    |
| Vonafexor 200mg QD | 5.4%                                               | 25.3%                                              | [5][9]    |

Beyond its effects on liver fat, the LIVIFY trial also showed that **Vonafexor** treatment resulted in improvements in liver enzymes and kidney function.[5][8]

### **Pharmacokinetics**

While detailed human pharmacokinetic parameters for **Vonafexor** are not extensively published, it is known to be an orally bioavailable compound.[4]

Table 4: Human Pharmacokinetic Parameters of Vonafexor

| Parameter | Value              | Condition | Reference |
|-----------|--------------------|-----------|-----------|
| Cmax      | Data not available | -         | _         |
| Tmax      | Data not available | -         |           |
| AUC       | Data not available | -         |           |
| Half-life | Data not available | -         |           |



## Safety and Tolerability

Clinical trials have shown that **Vonafexor** is generally well-tolerated.[7][10] The most commonly reported adverse event is mild to moderate pruritus (itching), which is a known class effect of FXR agonists.[10]

#### Conclusion

**Vonafexor** is a promising, selective FXR agonist with a unique molecular profile and demonstrated efficacy in preclinical models of kidney disease and clinical trials for NASH. Its ability to modulate key metabolic and inflammatory pathways underscores its therapeutic potential for a range of challenging diseases. Further research and ongoing clinical development will continue to elucidate the full scope of **Vonafexor**'s utility in the clinical setting.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Vonafexor series ENYO Pharma [enyopharma.com]
- 2. ENYO Pharma announces a €39 million Series C financing and FDA clearance to advance Vonafexor in a Phase 2 clinical trial for patients with Alport syndrome – ENYO Pharma [enyopharma.com]
- 3. Vonafexor | C19H15Cl3N2O5S | CID 67202717 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis -PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of FXR Transcriptional Activity in Health and Disease: Emerging Roles of FXR Cofactors and Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Farnesoid X receptor agonist for the treatment of chronic hepatitis B: A safety study PMC [pmc.ncbi.nlm.nih.gov]
- 8. enyopharma.com [enyopharma.com]



- 9. ENYO Pharma's Vonafexor meets endpoints in Phase IIa NASH trial [clinicaltrialsarena.com]
- 10. Hepatic and renal improvements with FXR agonist vonafexor in individuals with suspected fibrotic NASH PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Vonafexor: A Deep Dive into its Molecular Landscape and Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8117588#molecular-structure-and-properties-of-vonafexor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com